molecular formula C19H16ClN3O4S B2598777 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide CAS No. 1207003-95-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2598777
CAS No.: 1207003-95-9
M. Wt: 417.86
InChI Key: AMWBWTVURXTISH-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl and chloro groups: These groups can be introduced through substitution reactions.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide: can be compared with other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-15-8-7-14(11-17(15)23-9-4-10-28(23,25)26)21-19(24)16-12-18(27-22-16)13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWBWTVURXTISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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